

Introduction: Unveiling a Versatile Anthraquinone Dye

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Compound of Interest

Compound Name: *Reactive Blue 2*

Cat. No.: *B079432*

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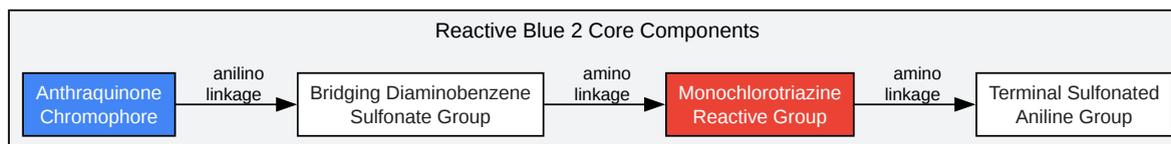
Reactive Blue 2, also known by trade names such as Cibacron Blue F3GA and Procion Blue HB, is a synthetic anthraquinone dye that holds significant importance beyond the textile industry, extending into the realms of biochemical research and pharmaceutical development. [1][2] Structurally, it is characterized by a complex polyaromatic chromophore linked to a reactive monochlorotriazine group, which enables it to form stable covalent bonds with substrates. [2][3] While its primary industrial application is the dyeing of cellulosic and proteinaceous fibers like cotton, wool, and silk, its unique ability to mimic the structure of nucleotide cofactors such as NAD⁺ and ATP has made it an invaluable tool for scientists. [2][4] This guide provides a detailed exploration of the chemical structure of **Reactive Blue 2**, its synthesis, mechanism of action, and its critical applications in protein purification and enzyme inhibition for a professional audience in research and drug development.

Core Chemical Structure and Identifiers

The molecular architecture of **Reactive Blue 2** is a composite of three key functional units: an anthraquinone chromophore, a diamino-sulfonate bridging group, and a monochlorotriazine reactive moiety. This specific arrangement is responsible for its vibrant blue color, aqueous solubility, and its reactivity towards nucleophilic groups on substrates. [1][4]

The central chromophore is based on a 1-amino-4-anilinoanthraquinone-2-sulfonic acid core. This large, planar aromatic system is the primary determinant of the dye's color. The triazine ring, containing a reactive chlorine atom, serves as the anchor that covalently attaches the dye to hydroxyl or amino groups on target molecules. [3][5]

Below is a diagram illustrating the key functional components of the **Reactive Blue 2** molecule.



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Caption: Key functional units of the **Reactive Blue 2** molecule.

Quantitative and structural identifiers for **Reactive Blue 2** are summarized in the table below for precise identification and reference.

Identifier	Value	Source(s)
IUPAC Name	1-amino-4-[[4-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dioxoanthracene-2-sulfonic acid	[1][6]
CAS Number	12236-82-7	[1][7]
Molecular Formula	C ₂₉ H ₂₀ ClN ₇ O ₁₁ S ₃	[1][8]
Molecular Weight	774.2 g/mol	[1][6]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)N6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N</chem>	[1]
InChI Key	JQYMGXZJTARG-UHFFFAOYSA-N	[1][6]
Synonyms	Cibacron Blue F3GA, Procion Blue HB, C.I. 61211, Affi-Gel Blue	[1][2][8]

Physicochemical Properties

The physical and chemical characteristics of **Reactive Blue 2** dictate its handling, stability, and application scope.

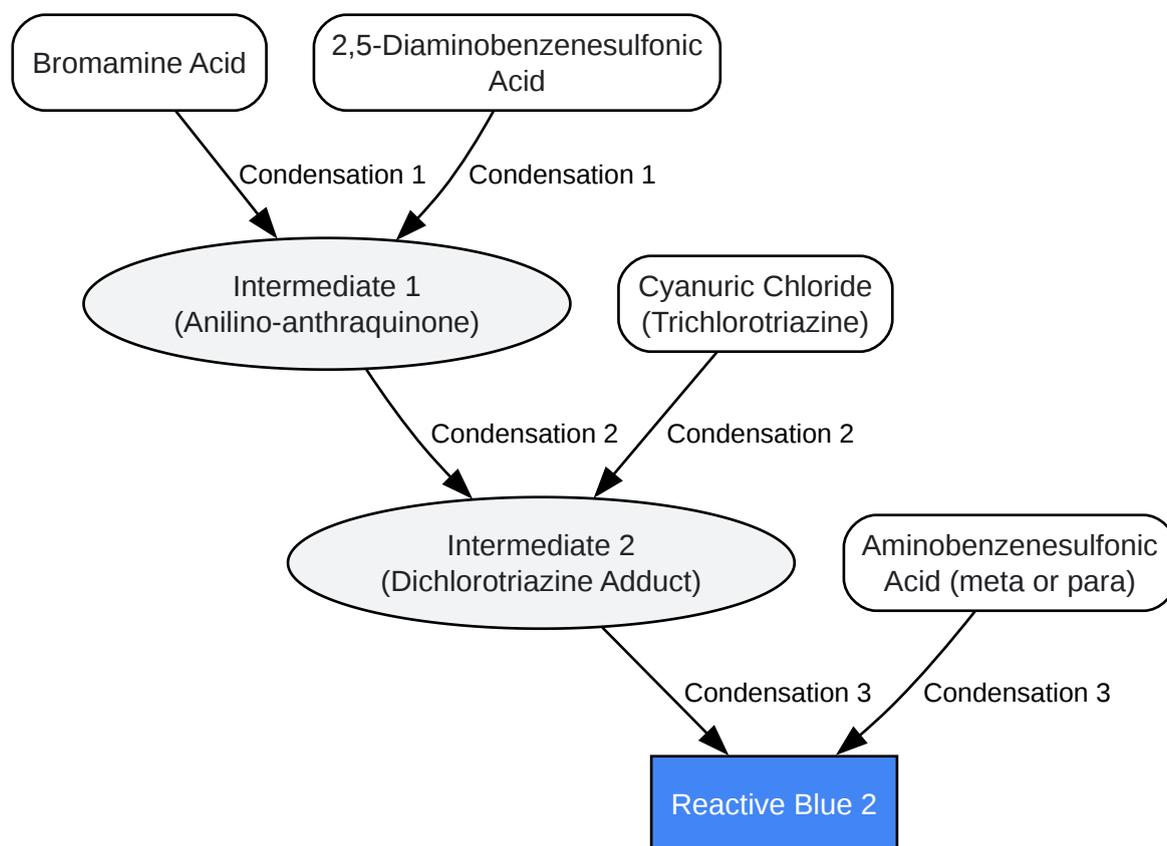
Property	Value	Source(s)
Appearance	Dark blue powder or saline suspension	[7][8]
Solubility	Soluble in water	[8][9]
Storage Temperature	2-8°C	[7][8]
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents.	[8][10]
λ_{max}	~607-610 nm	[7]

Chemical Synthesis Pathway

The synthesis of **Reactive Blue 2** is a multi-step process involving the sequential condensation of several key intermediates. The general manufacturing method involves three main stages.[4][7]

- **First Condensation:** 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine acid) is condensed with 2,5-Diaminobenzenesulfonic acid. This step forms the core anilino-anthraquinone structure.
- **Second Condensation:** The product from the first step is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction attaches the reactive triazine ring to the chromophore.
- **Third Condensation:** Finally, the dichlorotriazine intermediate is reacted with either 3-Aminobenzenesulfonic acid (metanilic acid) or 4-Aminobenzenesulfonic acid (sulfanilic acid) to yield the final **Reactive Blue 2** molecule.[2][4][7]

The following diagram outlines this synthetic workflow.



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Caption: Simplified synthesis pathway for **Reactive Blue 2**.

Mechanism of Action As a Reactive Dye

The "reactive" nature of **Reactive Blue 2** stems from the electrophilic character of the carbon atoms in the monochlorotriazine ring.^[5] The chlorine atom is an effective leaving group. Under alkaline conditions (typically pH > 9), nucleophilic groups, such as the hydroxyl groups of cellulose or the amino groups of wool and silk, attack a carbon atom on the triazine ring.^{[3][5]} This results in a nucleophilic substitution reaction, displacing the chloride ion and forming a highly stable, covalent ether or amine linkage between the dye and the substrate. This covalent bond is the basis for the excellent wash fastness of reactive dyes.^[5]

As a Biological Ligand

In a biochemical context, the sulfonated polyaromatic structure of **Reactive Blue 2** allows it to act as an affinity ligand, effectively mimicking the shape and electrostatic profile of nucleotide cofactors like ATP, NAD⁺, and NADP⁺.^{[2][7]} This pseudo-affinity makes it a powerful tool for separating and purifying a wide range of nucleotide-binding proteins, including kinases, dehydrogenases, and other enzymes.^[9] It binds non-covalently to the nucleotide-binding pocket of these proteins through a combination of electrostatic and hydrophobic interactions.^[11] This interaction is reversible, allowing for the subsequent elution and recovery of the purified protein.

Application in Affinity Chromatography: Protein Purification

Dye-ligand affinity chromatography using immobilized **Reactive Blue 2** (e.g., Cibacron Blue Sepharose or Affi-Gel Blue) is a widely used, cost-effective, and scalable technique for single-step protein purification.^{[9][11]} Its broad specificity for nucleotide-binding enzymes and albumin makes it a versatile tool in both research and industrial settings.^{[2][12]}

Experimental Protocol: Purification of a Nucleotide-Binding Protein

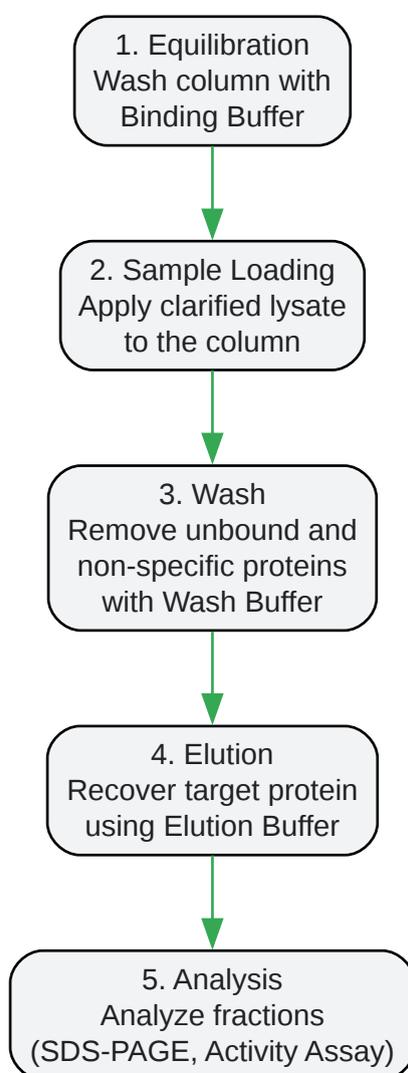
This protocol provides a generalized workflow. Causality: The choice of buffers, salt concentrations, and elution strategy is critical and must be optimized for each specific target protein. The protocol is self-validating through the analysis of collected fractions, which confirms the presence and purity of the target protein at each stage.

Materials:

- Affinity Column: Pre-packed column with immobilized **Reactive Blue 2** (e.g., Affi-Gel Blue Gel).
- Equilibration/Binding Buffer: e.g., 20 mM Tris-HCl, pH 7.5.
- Wash Buffer: Equilibration buffer with moderate salt concentration (e.g., 0.5 M NaCl in 20 mM Tris-HCl, pH 7.5) to remove weakly bound, non-specific proteins.
- Elution Buffer:

- High Salt Option: High salt concentration (e.g., 1.5-2.0 M NaCl in 20 mM Tris-HCl, pH 7.5) to disrupt electrostatic interactions.
- Specific Ligand Option: Equilibration buffer containing a competitive ligand (e.g., 5-10 mM ATP or NAD⁺) to specifically displace the target protein.
- Clarified Protein Lysate: Cell or tissue extract containing the target protein, centrifuged and filtered (0.45 µm) to remove debris.
- Spectrophotometer and SDS-PAGE analysis equipment.

Workflow: The process involves five key stages: equilibration, sample loading, washing, elution, and regeneration.



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Caption: General workflow for protein purification via **Reactive Blue 2** affinity chromatography.

Step-by-Step Methodology:

- Column Equilibration:
 - Equilibrate the affinity column by washing it with 5-10 column volumes (CV) of Equilibration/Binding Buffer.
 - Rationale: This step ensures the column's packed bed is at the correct pH and ionic strength for optimal binding of the target protein.
- Sample Loading:
 - Load the clarified protein lysate onto the equilibrated column at a controlled flow rate.
 - Collect the flow-through fraction for later analysis.
 - Rationale: A slow flow rate maximizes the interaction time between the target protein and the immobilized dye, promoting efficient binding.
- Washing:
 - Wash the column with 5-10 CV of Wash Buffer.
 - Monitor the absorbance of the eluate at 280 nm until it returns to baseline. Collect wash fractions.
 - Rationale: This step removes proteins that are not bound or are only weakly and non-specifically adsorbed to the matrix, increasing the purity of the final product.[13]
- Elution:
 - Apply the chosen Elution Buffer to the column.
 - If using high salt: Apply a step gradient of 1.5 M or 2.0 M NaCl.

- If using a specific ligand: Apply the buffer containing NAD⁺ or ATP.
- Begin collecting fractions immediately. Monitor the protein elution peak by absorbance at 280 nm.
- Rationale: High salt concentrations disrupt the ionic interactions holding the protein to the dye. A competitive ligand will bind to the protein's active site, causing it to be released from the dye matrix, offering a more specific elution method.[13]
- Analysis and Regeneration:
 - Analyze the flow-through, wash, and elution fractions using SDS-PAGE to determine the presence and purity of the target protein. An enzyme activity assay can also be performed on the eluted fractions.
 - After elution, regenerate the column by washing with high salt buffer followed by extensive washing with the equilibration buffer, preparing it for future use.

Conclusion

Reactive Blue 2 is a molecule of dual identity. As a robust textile dye, its chemistry is defined by the covalent bond it forms with fibers via its triazine anchor. For researchers and drug development professionals, its true value lies in its structural mimicry of biological nucleotides. This property transforms it from a simple colorant into a sophisticated scientific tool for affinity purification and enzymatic study. A thorough understanding of its chemical structure is fundamental to leveraging its full potential in separating, purifying, and characterizing a vast array of important biological molecules.

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